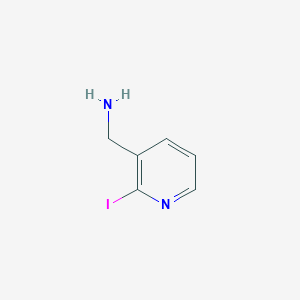![molecular formula C11H13N3O5 B12446973 Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate](/img/structure/B12446973.png)
Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-oxo-4-[2-(2-nitrofenil)hidrazinil]butanoato de metilo es un compuesto orgánico con la fórmula molecular C11H13N3O5. Es un derivado de la hidracina y contiene un grupo nitrofenilo, lo que lo convierte en un compuesto de interés en varios estudios químicos y biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-oxo-4-[2-(2-nitrofenil)hidrazinil]butanoato de metilo típicamente involucra la reacción del acetoacetato de metilo con 2-nitrofenilhidracina en condiciones ácidas. La reacción procede a través de la formación de un intermedio de hidrazona, que luego se cicla para formar el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y un catalizador como ácido clorhídrico para facilitar la reacción.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso estaría optimizado para rendimiento y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de reactivos de alta pureza y medidas estrictas de control de calidad son esenciales en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-oxo-4-[2-(2-nitrofenil)hidrazinil]butanoato de metilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenilo puede oxidarse para formar derivados nitro.
Reducción: El grupo nitro puede reducirse a un grupo amino usando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio.
Sustitución: El grupo hidrazinil puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidrógeno gaseoso con un catalizador de paladio o borohidruro de sodio se usan comúnmente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como haluros de alquilo o cloruros de acilo.
Principales productos formados
Oxidación: Formación de derivados nitro.
Reducción: Formación de derivados amino.
Sustitución: Formación de derivados de hidracina sustituidos.
Aplicaciones Científicas De Investigación
El 4-oxo-4-[2-(2-nitrofenil)hidrazinil]butanoato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 4-oxo-4-[2-(2-nitrofenil)hidrazinil]butanoato de metilo involucra su interacción con moléculas biológicas. El grupo nitrofenilo puede sufrir reacciones redox, lo que lleva a la generación de especies reactivas de oxígeno (ROS) que pueden dañar los componentes celulares. El grupo hidrazinil puede formar enlaces covalentes con sitios nucleofílicos en proteínas y ADN, lo que potencialmente lleva a efectos citotóxicos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(2-{4-nitrofenil}hidrazino)-4-oxobutanoato de metilo
- 4-[2-(2-nitrofenil)hidrazino]-4-oxobutanoato de metilo
Singularidad
El 4-oxo-4-[2-(2-nitrofenil)hidrazinil]butanoato de metilo es único debido a sus características estructurales específicas, incluida la presencia de un grupo nitrofenilo y un grupo hidrazinil. Esta combinación le permite participar en una amplia gama de reacciones químicas y exhibir diversas actividades biológicas, lo que lo convierte en un compuesto valioso en varios campos de investigación.
Propiedades
Fórmula molecular |
C11H13N3O5 |
|---|---|
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate |
InChI |
InChI=1S/C11H13N3O5/c1-19-11(16)7-6-10(15)13-12-8-4-2-3-5-9(8)14(17)18/h2-5,12H,6-7H2,1H3,(H,13,15) |
Clave InChI |
YFAHQRKTIJVAJB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(=O)NNC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


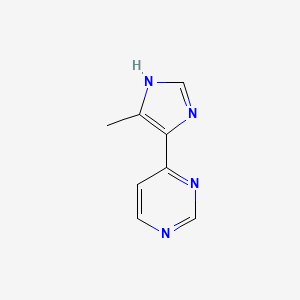

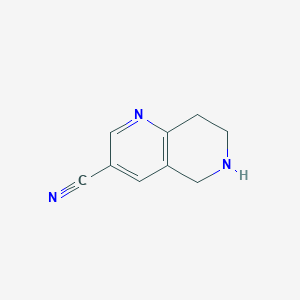
![7-(4-Bromophenyl)-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446924.png)
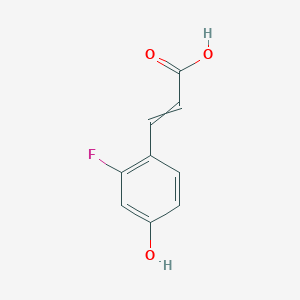

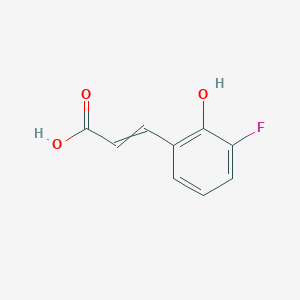
![1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B12446942.png)
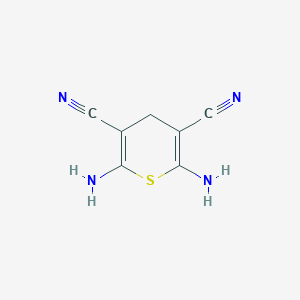
![4-Butylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12446949.png)
![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone]](/img/structure/B12446955.png)
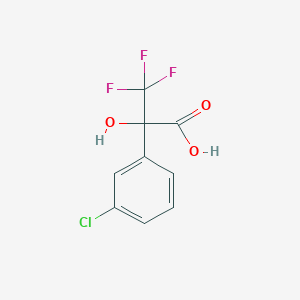
![2-(2-methoxyphenoxy)-N-[4-[2-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide](/img/structure/B12446979.png)
